molecular formula C29H51N3O4 B14066703 N~2~,N~6~-Bis(2-ethoxyethyl)-N~2~,N~6~-diheptylpyridine-2,6-dicarboxamide CAS No. 102574-32-3

N~2~,N~6~-Bis(2-ethoxyethyl)-N~2~,N~6~-diheptylpyridine-2,6-dicarboxamide

Cat. No.: B14066703
CAS No.: 102574-32-3
M. Wt: 505.7 g/mol
InChI Key: GYTMDHALHSUHKN-UHFFFAOYSA-N
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Description

N²,N⁶-Bis(2-ethoxyethyl)-N²,N⁶-diheptylpyridine-2,6-dicarboxamide is a pyridine-2,6-dicarboxamide derivative featuring two distinct substituents on the amide nitrogens: 2-ethoxyethyl (a polar, ether-containing alkyl chain) and heptyl (a linear aliphatic chain). These substituents confer unique physicochemical properties, balancing lipophilicity (from heptyl) with moderate polarity (from ethoxyethyl). While direct data for this compound is absent in the provided evidence, its structural analogs offer insights into its behavior.

Properties

CAS No.

102574-32-3

Molecular Formula

C29H51N3O4

Molecular Weight

505.7 g/mol

IUPAC Name

2-N,6-N-bis(2-ethoxyethyl)-2-N,6-N-diheptylpyridine-2,6-dicarboxamide

InChI

InChI=1S/C29H51N3O4/c1-5-9-11-13-15-20-31(22-24-35-7-3)28(33)26-18-17-19-27(30-26)29(34)32(23-25-36-8-4)21-16-14-12-10-6-2/h17-19H,5-16,20-25H2,1-4H3

InChI Key

GYTMDHALHSUHKN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN(CCOCC)C(=O)C1=NC(=CC=C1)C(=O)N(CCCCCCC)CCOCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Pyridinedicarboxamide, N2,N6-bis(2-ethoxyethyl)-N2,N6-diheptyl- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving aldehydes and ammonia or amines.

    Introduction of Carboxamide Groups: The carboxamide groups are introduced via an amidation reaction, where carboxylic acids react with amines in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of Ethoxyethyl and Heptyl Groups: The ethoxyethyl and heptyl groups are attached through alkylation reactions, where alkyl halides react with the amide nitrogen atoms under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Such as recrystallization, distillation, or chromatography to obtain the pure compound.

    Quality Control: Analytical techniques like NMR, IR, and mass spectrometry are used to confirm the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Pyridinedicarboxamide, N2,N6-bis(2-ethoxyethyl)-N2,N6-diheptyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl or heptyl groups, where nucleophiles replace these groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides (e.g., bromoethane) in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different alkyl or aryl groups replacing the original ethoxyethyl or heptyl groups.

Scientific Research Applications

2,6-Pyridinedicarboxamide, N2,N6-bis(2-ethoxyethyl)-N2,N6-diheptyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, which can be studied for their catalytic properties.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,6-Pyridinedicarboxamide, N2,N6-bis(2-ethoxyethyl)-N2,N6-diheptyl- involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Metal Ions: Acting as a chelating agent, it can form stable complexes with metal ions, which can influence various biochemical processes.

    Interact with Biological Molecules: The compound can interact with proteins, nucleic acids, or cell membranes, potentially altering their function and leading to biological effects.

    Modulate Enzymatic Activity: By binding to enzyme active sites or allosteric sites, it can modulate the activity of enzymes involved in critical biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • Synthesis: The target compound likely requires conventional amidation, similar to aryl derivatives (e.g., ).
  • Substituent Effects : Aliphatic chains (heptyl, isopropyl) reduce melting points compared to aromatic groups (e.g., nitro-phenyl derivatives melt >300°C ). Ethoxyethyl groups introduce polarity but less than heterocyclic substituents (e.g., thiazolyl ).

Physicochemical Properties

Property Target Compound (Inferred) N²,N⁶-Di(4-nitrophenyl) (Compound 21) N²,N⁶-Tetramethyl ()
Melting Point ~100–150°C (estimated) >300°C 120–122°C
Solubility Moderate in organic solvents Low (polar aprotic solvents) High (due to small alkyl groups)
Lipophilicity (LogP) High (heptyl dominates) Low (nitro groups increase polarity) Moderate

Trends :

  • Melting Points : Aromatic/nitro groups (e.g., Compound 21) increase rigidity and intermolecular forces, leading to higher melting points. Aliphatic chains (heptyl, isopropyl) lower melting points via reduced crystallinity .
  • Solubility: Bulky alkyl chains (heptyl) enhance solubility in nonpolar solvents but reduce aqueous solubility. Ethoxyethyl groups may improve solubility in polar aprotic solvents (e.g., DMSO) .

Analysis :

  • The target compound’s heptyl and ethoxyethyl groups suggest utility in drug delivery (enhanced membrane permeability) or material science (self-assembly via alkyl chain interactions). Unlike thiazolyl or quinazolinone derivatives , it lacks inherent bioactivity but may serve as a scaffold for functionalization.

Biological Activity

N~2~,N~6~-Bis(2-ethoxyethyl)-N~2~,N~6~-diheptylpyridine-2,6-dicarboxamide is a compound of increasing interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, including its cytotoxic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridine core with two ethoxyethyl substituents and two heptyl groups attached to the nitrogen atoms. Its molecular formula is C_{21}H_{38}N_{2}O_{4}, and it has a molecular weight of 370.55 g/mol.

PropertyValue
Molecular FormulaC_{21}H_{38}N_{2}O_{4}
Molecular Weight370.55 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity against HepG2 (human liver cancer) and MCF-7 (human breast cancer) cell lines while exhibiting lower toxicity towards normal cell lines such as NIH 3T3 (mouse embryonic fibroblasts) and HaCaT (human keratinocytes).

Table 2: Cytotoxicity Results

Cell LineIC50 (µg/ml)% Viability at IC50
HepG24267.7%
MCF-710078.14%
HaCaT25082.23%
NIH 3T350096.11%

The mechanisms underlying the cytotoxic effects of this compound are believed to involve the induction of apoptosis in cancer cells through various pathways, including:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to reduced proliferation rates in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, triggering apoptotic pathways.
  • Modulation of Signaling Pathways : The compound may affect key signaling pathways involved in cell survival and apoptosis.

Case Studies

  • Study on HepG2 Cells : A study conducted on HepG2 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anti-cancer agent.
  • MCF-7 Cell Line Analysis : In another study focusing on MCF-7 cells, the compound exhibited significant cytotoxicity at concentrations above 100 µg/ml, indicating its potential effectiveness against breast cancer.

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